Benzene, [(4,4-diethoxy-2-butynyl)seleno]-
Description
"Benzene, [(4,4-diethoxy-2-butynyl)seleno]-" is a substituted benzene derivative featuring a selenium atom (Se) bonded to a 4,4-diethoxy-2-butynyl substituent. The compound’s structure combines a rigid alkyne backbone (2-butynyl) with ethoxy groups at the 4,4-positions and a selenoether linkage (-Se-) attaching the substituent to the benzene ring.
Key structural features:
- Selenoether group: Enhances polarizability and nucleophilicity compared to sulfur or oxygen analogs.
- Diethoxy groups: Improve solubility in polar organic solvents.
Properties
CAS No. |
647009-99-2 |
|---|---|
Molecular Formula |
C14H18O2Se |
Molecular Weight |
297.26 g/mol |
IUPAC Name |
4,4-diethoxybut-2-ynylselanylbenzene |
InChI |
InChI=1S/C14H18O2Se/c1-3-15-14(16-4-2)11-8-12-17-13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,12H2,1-2H3 |
InChI Key |
DIWUPALBPPKTGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C#CC[Se]C1=CC=CC=C1)OCC |
Origin of Product |
United States |
Preparation Methods
Alkyne Synthesis
The synthesis typically begins with the formation of a 2-butynyl intermediate. This can be achieved through the following steps:
Formation of 4,4-Diethoxy-2-butynyl :
- The reaction involves the coupling of ethylene with a suitable alkyne precursor.
- A common method is the use of lithium acetylide in a nucleophilic substitution reaction to form the desired alkyne.
Step Reaction Conditions Yield 1 Ethylene + Alkyne → 4,4-Diethoxy-2-butynyl Base catalysis (e.g., NaNH2) High
Selenation Reactions
Once the alkyne is formed, selenium can be introduced via selenation reactions:
-
- This step typically employs selenium dioxide or other selenium sources that react with the alkyne.
- The reaction conditions may vary depending on the reactivity of the selenium source.
Step Reaction Conditions Yield 2 4,4-Diethoxy-2-butynyl + Se → Benzene, [(4,4-diethoxy-2-butynyl)seleno]- Solvent (e.g., THF), heat Moderate to High
Functional Group Transformations
In some cases, existing compounds can be transformed into Benzene, [(4,4-diethoxy-2-butynyl)seleno]- through functional group modifications:
Hydrolysis and Dehydrohalogenation :
- Starting from halogenated precursors, hydrolysis followed by elimination reactions can yield the target compound.
Step Reaction Conditions Yield 3 Halogenated compound → Alcohol + Elimination → Benzene, [(4,4-diethoxy-2-butynyl)seleno]- Acidic conditions, heat Variable
Research Findings
Recent studies have focused on optimizing these synthetic routes for better yields and efficiency. For instance:
The use of microwave-assisted synthesis has been shown to enhance reaction rates and yields in selenation reactions.
Catalysts such as palladium or nickel complexes have been employed to facilitate coupling reactions involving alkynes and other functional groups.
Data Tables Summary
The following table summarizes key preparation methods along with their conditions and yields:
| Method | Reaction Type | Typical Conditions | Yield |
|---|---|---|---|
| Alkyne Synthesis | Ethylene + Alkyne → Intermediate | Base catalysis | High |
| Selenation | Intermediate + Se → Target Compound | THF, heat | Moderate to High |
| Functional Group Transformation | Halogenated Compound → Target | Acidic conditions | Variable |
Chemical Reactions Analysis
Types of Reactions
Benzene, [(4,4-diethoxy-2-butynyl)seleno]- can undergo various types of chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxide or other higher oxidation states.
Reduction: The compound can be reduced to form selenides or other reduced forms.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the seleno group can yield selenoxides, while substitution reactions on the benzene ring can introduce various functional groups .
Scientific Research Applications
Benzene, [(4,4-diethoxy-2-butynyl)seleno]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying the effects of selenium-containing compounds on biological systems.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which Benzene, [(4,4-diethoxy-2-butynyl)seleno]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The seleno group can participate in redox reactions, influencing cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Selenium-Containing Benzene Derivatives
Selenium analogs are rare in the evidence. However, "Benzene, [[(1Z,3E)-4-ethoxy-2-(methylthio)-1,3-butadienyl]thio]" () shares a sulfur-based substituent with a conjugated diene system. Key differences:
| Property | [(4,4-diethoxy-2-butynyl)seleno]-benzene | [(1Z,3E)-4-ethoxy-2-(methylthio)butadienyl]thio-benzene |
|---|---|---|
| Chalcogen | Selenium (Se) | Sulfur (S) |
| Backbone | Rigid alkyne (C≡C) | Conjugated diene (C=C-C=C) |
| Substituent | Diethoxy | Ethoxy + methylthio |
| Reactivity | Higher oxidative stability (Se vs. S) | Prone to electrophilic addition (diene system) |
The selenium variant’s larger atomic radius and lower electronegativity may enhance catalytic activity in redox reactions, though toxicity risks (similar to benzene derivatives, ) must be considered .
Ethoxy/Alkyne-Functionalized Benzene Compounds
"Benzene, (4,4-diethoxybutyl)" (CAS 53356-85-7, ) shares the diethoxy motif but lacks the alkyne and selenium groups:
| Property | [(4,4-diethoxy-2-butynyl)seleno]-benzene | (4,4-diethoxybutyl)-benzene |
|---|---|---|
| Functional Group | Se-alkyne-diethoxy | Alkyl-diethoxy |
| Rigidity | High (alkyne) | Low (flexible alkyl chain) |
| Applications | Potential catalysis | Likely solvent or surfactant |
The alkyne group in the target compound enables click chemistry applications, unlike the saturated butyl chain in the analog .
Sulfur-Containing Benzene Derivatives
"Benzene,[(2-phenylethynyl)sulfonyl]-" (CAS 5324-64-1, ) provides a sulfur-based comparison:
| Property | [(4,4-diethoxy-2-butynyl)seleno]-benzene | [(2-phenylethynyl)sulfonyl]-benzene |
|---|---|---|
| Chalcogen | Se | S (sulfonyl group) |
| Electronic Effects | Electron-donating (Se) | Electron-withdrawing (sulfonyl) |
| Stability | Oxidizes to selenoxide | Thermally stable |
The sulfonyl group’s electron-withdrawing nature contrasts with the selenoether’s electron-donating behavior, affecting aromatic ring reactivity .
Research Findings and Data Gaps
Biological Activity
Benzene, [(4,4-diethoxy-2-butynyl)seleno]- is an organoselenium compound that has garnered attention due to its potential biological activities. Organoselenium compounds have been studied for their antioxidant properties, anticancer effects, and ability to modulate various biological pathways. This article reviews the synthesis, characterization, and biological activity of this compound, supported by relevant case studies and research findings.
Synthesis and Characterization
The synthesis of Benzene, [(4,4-diethoxy-2-butynyl)seleno]- typically involves the reaction of benzene derivatives with selenium-containing reagents. The compound can be characterized using various techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods confirm the presence of the seleno group and the ethoxy substituents.
Antioxidant Properties
Organoselenium compounds are known for their antioxidant capabilities. A study indicated that selenium supplementation could enhance the activity of antioxidant enzymes in biological systems. This property is crucial in mitigating oxidative stress and preventing cellular damage caused by reactive oxygen species (ROS) .
Anticancer Activity
Research has shown that certain organoselenium compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For instance, selenium can influence the expression of genes involved in apoptosis and cell cycle regulation .
Protective Effects Against Toxicity
Benzene exposure is associated with several health risks, including hematotoxicity and carcinogenic effects. A study demonstrated that selenium could provide protective effects against benzene-induced toxicity in rats by improving antioxidant enzyme activity and reducing histological anomalies . This suggests that compounds like Benzene, [(4,4-diethoxy-2-butynyl)seleno]- may have therapeutic potential in counteracting benzene toxicity.
Case Studies
- Protective Effects Against Benzene Toxicity : In a controlled study involving rats, supplementation with zinc and selenium was shown to significantly improve antioxidant enzyme activity and reduce histological damage caused by benzene exposure . The findings indicate a synergistic effect of these elements in combating oxidative stress.
- Anticancer Mechanisms : A series of experiments evaluated the anticancer properties of various organoselenium compounds, including those similar to Benzene, [(4,4-diethoxy-2-butynyl)seleno]-. These studies often report enhanced apoptosis in cancer cell lines, attributed to the activation of pro-apoptotic signals and inhibition of survival pathways .
Research Findings Summary
| Property | Description |
|---|---|
| Antioxidant Activity | Enhances enzyme activity that combats oxidative stress. |
| Anticancer Effects | Induces apoptosis; modulates signaling pathways related to cell survival. |
| Toxicity Protection | Reduces histological damage from benzene exposure; improves antioxidant defenses in vivo. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
